n-(5-Methyl-2-nitrophenyl)acetamide
Description
N-(5-Methyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a methyl group at the 5-position and a nitro group at the 2-position, linked to an acetamide functional group. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical precursors.
Properties
CAS No. |
7418-36-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-9(11(13)14)8(5-6)10-7(2)12/h3-5H,1-2H3,(H,10,12) |
InChI Key |
PNLDBAVNZVQRLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Other CAS No. |
7418-36-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Electronic Differences
- Substituent Effects: Nitro Groups: The nitro group (-NO₂) is a strong electron-withdrawing group, influencing the acetamide's reactivity. In this compound, the 2-nitro group directs electrophilic substitution to specific positions on the phenyl ring. By contrast, compounds like N-(2-Methoxy-4-nitrophenyl)acetamide feature nitro at the 4-position, altering regioselectivity in reactions. Methyl vs.
Heterocyclic Variations :
Physicochemical Properties
- Solubility and Stability : Sulfonyl-containing derivatives (e.g., ) exhibit enhanced solubility in polar solvents due to the SO₂CH₃ group. This compound, with fewer polar groups, likely has lower aqueous solubility.
- Crystallinity : Evidence from shows that nitro and sulfonyl groups promote intermolecular interactions (e.g., hydrogen bonds), influencing crystal packing and melting points.
Research Findings and Implications
- Reactivity in Substitution Reactions : The nitro group's position (ortho vs. para) significantly impacts reaction pathways. For example, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide undergoes nucleophilic substitution more readily at the 4-chloro position due to nitro's meta-directing effect.
- Biological Activity : Compounds with heterocyclic systems (e.g., benzothiazole derivatives ) show enhanced pharmacological activity compared to simple phenylacetamides, underscoring the importance of ring complexity.
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